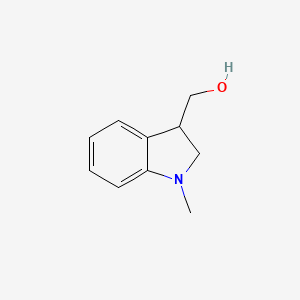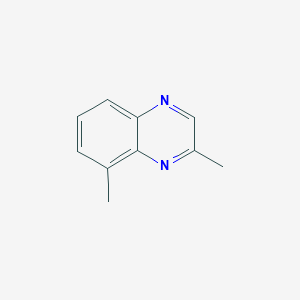
(1-Methylindolin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylindolin-3-yl)methanol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. The compound features a methyl group attached to the nitrogen atom of the indole ring and a hydroxymethyl group at the 3-position. This structure imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylindolin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with indole, a common heterocyclic compound.
Methylation: The nitrogen atom of the indole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Hydroxymethylation: The 3-position of the methylated indole is then hydroxymethylated using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of indole are methylated using methyl iodide in industrial reactors.
Continuous Hydroxymethylation: The hydroxymethylation step is carried out in continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(1-Methylindolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to (1-Methylindolin-3-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in chloroform.
Major Products
Oxidation: (1-Methylindolin-3-yl)formaldehyde.
Reduction: (1-Methylindolin-3-yl)methane.
Substitution: (1-Methylindolin-3-yl)methyl chloride.
科学研究应用
(1-Methylindolin-3-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (1-Methylindolin-3-yl)methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways: It affects signaling pathways involved in cell growth, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-Methylindole: Lacks the hydroxymethyl group at the 3-position.
Indole-3-carbinol: Contains a hydroxymethyl group at the 3-position but lacks the methyl group on the nitrogen.
Uniqueness
(1-Methylindolin-3-yl)methanol is unique due to the presence of both a methyl group on the nitrogen and a hydroxymethyl group at the 3-position. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
(1-methyl-2,3-dihydroindol-3-yl)methanol |
InChI |
InChI=1S/C10H13NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3 |
InChI 键 |
YTRYLAQHCCTMTI-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C2=CC=CC=C21)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine](/img/structure/B11919515.png)


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)
![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)



![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)
